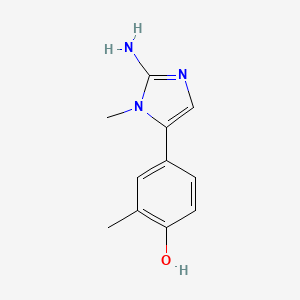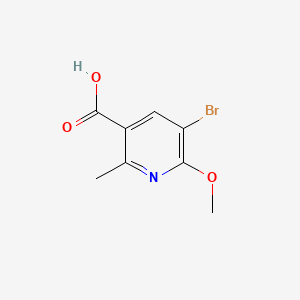
2,5-dihydro-1H-pyrrole-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is an organic compound with the molecular formula C5H6ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,5-dihydro-1H-pyrrole with thionyl chloride (SOCl2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is typically carried out under reflux conditions at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.
化学反应分析
Types of Reactions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: It can be oxidized to form corresponding carbonyl compounds or reduced to form amines.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions.
Oxidizing Agents (e.g., potassium permanganate): Used for oxidation reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carbonyl Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
科学研究应用
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
2,5-Dihydro-1H-pyrrole: A precursor to 2,5-dihydro-1H-pyrrole-1-carbonyl chloride.
Pyrrole-2-carboxylic acid: Another pyrrole derivative with different functional groups.
N-Boc-2,5-dihydro-1H-pyrrole: A protected form of 2,5-dihydro-1H-pyrrole used in organic synthesis.
Uniqueness
This compound is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other pyrrole derivatives that may lack this reactive group.
属性
分子式 |
C5H6ClNO |
|---|---|
分子量 |
131.56 g/mol |
IUPAC 名称 |
2,5-dihydropyrrole-1-carbonyl chloride |
InChI |
InChI=1S/C5H6ClNO/c6-5(8)7-3-1-2-4-7/h1-2H,3-4H2 |
InChI 键 |
DECGMPZXVISYSF-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCN1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)



![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
